molecular formula C12H11FN2O B1443238 [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1250151-58-6

[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Cat. No. B1443238
M. Wt: 218.23 g/mol
InChI Key: IZXARGJXHMWFFM-UHFFFAOYSA-N
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Description

“[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” is a useful research chemical . It belongs to the class of pyridine derivatives. The CAS number for this compound is 1250151-58-6 .


Molecular Structure Analysis

The molecular formula of “[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” is C12H11FN2O . The InChI code is InChI=1S/C12H11FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2 .


Physical And Chemical Properties Analysis

“[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” has a molecular weight of 218.23 g/mol . Its boiling point is approximately 330.1±42.0 C at 760 mmHg . The compound is a liquid at room temperature and should be stored at 4C, protected from light .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, structurally related to [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine, have been synthesized and evaluated for anticonvulsant activity. Certain compounds demonstrated significant seizures protection, indicating potential therapeutic applications in epilepsy treatment (Pandey & Srivastava, 2011).

  • Kinase Inhibition for Cancer Treatment : Derivatives of [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine have been studied as c-Met kinase inhibitors, which play a role in cancer development. Docking and quantitative structure–activity relationship studies help in understanding their inhibitory mechanisms, indicating potential applications in cancer therapeutics (Caballero et al., 2011).

Organometallic and Coordination Chemistry

  • Pincer Palladacycles Synthesis : The compound and its derivatives have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles exhibit catalytic activity and selectivity in various reactions, demonstrating their utility in catalysis research (Roffe et al., 2016).

  • Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes involving derivatives of the compound have been studied for their photocytotoxic properties in cancer cells. These studies show promising applications in photochemotherapy (Basu et al., 2015).

Bioinorganic Chemistry

  • DNA Interaction and Photocytotoxicity : Iron(III) catecholates derived from [4-(3-Fluorophenoxy)pyridin-2-yl]methanamine have been explored for their ability to interact with DNA and induce photocytotoxicity under red light. This research contributes to the development of new drugs for cancer treatment (Basu et al., 2014).

Safety And Hazards

The safety information available indicates that “[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[4-(3-fluorophenoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-2-1-3-11(6-9)16-12-4-5-15-10(7-12)8-14/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXARGJXHMWFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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